molecular formula C13H15NO2S B1682776 (Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one CAS No. 719277-26-6

(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one

Cat. No. B1682776
CAS RN: 719277-26-6
M. Wt: 249.33 g/mol
InChI Key: BGVLELSCIHASRV-QPEQYQDCSA-N
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Description

(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one, also known as EMDBT, is a compound of interest for its potential applications in scientific research. EMDBT is a synthesized compound with a wide range of uses in both in vivo and in vitro studies, and is gaining attention for its potential as a drug candidate.

Scientific Research Applications

Synthesis of Dithiazoles and Stereochemistry

The compound (Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one has relevance in the synthesis of various 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles. These compounds have been synthesized using active methylene compounds and pyridine, leading to a mixture of (E)- and (Z)-isomers. The stereochemical outcomes vary depending on the geometric rigidity of the cyclic 1,3-dicarbonyl compounds used (Jeon & Kim, 1999).

Cycloaddition Reactions and Novel Compounds

The compound is also involved in 1,3-dipolar cycloaddition reactions to create novel compounds. One example is the synthesis of Spiro[Pyrrolo[2,1-b][1,3]Benzothiazole-3,2′-[1,3]Thiazolo[3,2-a] Pyrimidine] derivatives, which are characterized by NMR, IR, HRMS spectrometry, and X-ray crystallographic analysis (Zeng, Ren, Fu, & Li, 2018).

Reactions with Alkyl Propenoate

The reactions involving 3-Oxo-2,3-dihydrobenzofuran and alkyl 2-cyano-3-alkoxypropenoate are also significant. These reactions yield compounds as mixtures of Z + E isomers, demonstrating the compound's ability to participate in complex chemical processes (Mérour & Cossais, 1991).

Formation and Complexation of N-Heterocyclic Carbenes

In the context of N-heterocyclic carbenes, the compound has been shown to undergo transformations and form complexes. For example, 2-Ethyl-1-phenylindazolium hexafluorophosphate is deprotonated to give the N-heterocyclic carbene of indazole, leading to various transformations and complex formations (Guan, Gjikaj, & Schmidt, 2014).

Diastereoselective Synthesis in Cycloaddition Reactions

The compound's involvement in diastereoselective synthesis via cycloaddition reactions to produce novel chemical entities is another area of research. Such processes often involve the generation of azomethine ylide and subsequent reaction to form structurally unique compounds (Zeng, Ren, Huang, Fu, & Li, 2018).

Photovoltaic Applications

Research into novel donor materials for organic solar cells has also incorporated derivatives of this compound. These materials are designed to exhibit enhanced optoelectronic properties, which are crucial for efficient photovoltaic applications (Khan, Iqbal, Khalid, Hussain, Braga, Hussain, & Muhammad, 2019).

Generation of Carbene and Ylide

The compound has been used as a precursor for the generation of carbene and ylide in various chemical reactions. Its decomposition in specific conditions can lead to a range of products, confirming its versatility in synthetic chemistry (Mieusset, Billing, Abraham, Arion, Brecker, & Brinker, 2008).

Distinguishing Tautomerism in Crystal Structures

The compound plays a role in distinguishing tautomerism within crystal structures. For instance, its derivatives have been used to analyze imine tautomers using computational and spectroscopic methods (Li, Bond, Johansson, & van de Streek, 2014).

Catalytic Applications

Encapsulation of complexes containing this compound in zeolite Y has shown efficient catalytic behavior for the oxidation of alcohols and hydrocarbons. This highlights its potential in catalysis and material science applications (Ghorbanloo & Alamooti, 2017).

Synthesis of Photostable Photochromic Compounds

The compound contributes to the synthesis of photochromic compounds like fulgides and fulgimides, which exhibit high photostability and fluorescent properties. This is crucial for applications in materials science where light-induced property changes are desired (Rybalkin, Makarova, Pluzhnikova, Popova, Metelitsa, Bren, & Minkina, 2014).

Mechanism of Action

TG003, also known as KPC5K8BPP7 or (Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one, is a potent and selective inhibitor of the Cdc2-like kinase (Clk) family . This article will explore the mechanism of action of TG003, focusing on its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

TG003 primarily targets the Clk-family kinases, which include Clk1, Clk2, Clk3, and Clk4 . These kinases play a crucial role in mRNA splice site selection . TG003 also inhibits casein kinase 1 (CK1) .

Mode of Action

TG003 competes with ATP, exhibiting a Ki value of 0.01 μM on Clk1/Sty . It inhibits Clk1/Sty-mediated phosphorylation of SF2/ASF, a protein that plays a significant role in alternative splicing . In HeLa cells overexpressing HA-Clk1/Sty, TG003 reversibly inhibits the phosphorylation of SR proteins and causes HA-Clk1/Sty to localize in nuclear speckles .

Biochemical Pathways

TG003 affects the alternative splicing of endogenous genes by inhibiting the alteration of splicing site selection induced by Clk1/Sty . It also impacts the alternative splicing of cancer-associated genes, including CENPE, ESCO2, CKAP2, MELK, ASPH, and CD164 .

Pharmacokinetics

TG003 is soluble in DMSO at concentrations greater than 12.45 mg/mL . It is recommended that the stock solution be stored below -20°C for several months . .

Result of Action

TG003 has been shown to reduce cell proliferation and increase apoptosis in PC3 and DU145 cells . It also decisively inhibited the growth of a PC3 cell line xenograft in nude mice . Moreover, TG003 can rescue the morphological abnormalities in the dorsal ectoderm and mesoderm induced by the overexpression of xClk kinase in X. laevis embryos .

Action Environment

The action of TG003 can be influenced by various environmental factors. For instance, the efficacy of TG003 can be affected by the overexpression of Clk1 . .

Biochemical Analysis

Biochemical Properties

TG003 is known to interact with the Cdc2-like kinase (CLK1), an enzyme involved in the regulation of splicing processes in cells . The compound has been shown to inhibit CLK1, leading to a decrease in cell viability, proliferation, invasion, and migration .

Cellular Effects

TG003 has been found to have significant effects on various types of cells and cellular processes. For instance, in gastric cancer cells, TG003 has been shown to reduce cell proliferation, invasion, and migration . Similarly, in prostate cancer cells, TG003 has been found to reduce cell proliferation and increase apoptosis .

Molecular Mechanism

The molecular mechanism of action of TG003 involves its binding to CLK1, inhibiting its activity and thereby affecting the phosphorylation of proteins involved in splicing machinery . This leads to changes in gene expression and impacts cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, TG003 has been observed to have long-term effects on cellular function. For instance, in gastric cancer cells, TG003 treatment resulted in decreased cell viability, proliferation, invasion, and migration over time .

Dosage Effects in Animal Models

In animal models, the effects of TG003 have been found to vary with dosage. For example, in a study involving a PC3 cell line xenograft in nude mice, TG003 decisively inhibited the growth of the xenograft .

Metabolic Pathways

TG003 is involved in the regulation of splicing processes, which are crucial metabolic pathways in cells . By inhibiting CLK1, TG003 affects the phosphorylation of proteins involved in these pathways .

properties

IUPAC Name

(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3/b13-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVLELSCIHASRV-QPEQYQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

719277-26-6, 300801-52-9
Record name TG-003
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0719277266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-1-(3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TG-003
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPC5K8BPP7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one
Reactant of Route 2
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one
Reactant of Route 3
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one
Reactant of Route 4
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one
Reactant of Route 5
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one
Reactant of Route 6
(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one

Q & A

Q1: What is the primary mechanism of action of TG003?

A1: TG003 acts by inhibiting the kinase activity of CLKs. [, ] It binds to the ATP-binding pocket of CLKs, preventing the phosphorylation of serine/arginine-rich (SR) proteins. [, , ]

Q2: What are the downstream consequences of CLK inhibition by TG003?

A2: Inhibition of CLKs by TG003 disrupts the phosphorylation of SR proteins, crucial regulators of pre-mRNA splicing. [] This disruption affects the alternative splicing of various genes, impacting diverse cellular processes such as cell growth, apoptosis, differentiation, and stress response. [, , , , ]

Q3: How does TG003 specifically affect SR proteins?

A3: TG003 inhibits the phosphorylation of SR proteins by targeting the kinases (CLKs) responsible for their phosphorylation, rather than directly interacting with the SR proteins themselves. []

Q4: Does TG003 affect all CLKs equally?

A4: While TG003 inhibits CLK1, CLK2, and CLK4, its potency varies. Research suggests it displays the strongest inhibition against CLK1. [, ]

Q5: Can you elaborate on the role of TG003 in alternative splicing?

A5: TG003, by inhibiting CLKs, alters the phosphorylation state of SR proteins. [] These proteins are essential for spliceosome assembly and function, thereby influencing the choice of splice sites during pre-mRNA splicing. [, , ] By modulating CLK activity, TG003 can shift the balance towards or against specific splice isoforms. [, ]

Q6: What is the molecular formula and weight of TG003?

A6: The molecular formula of TG003 is C13H15NO2S, and its molecular weight is 249.33 g/mol.

Q7: Is there spectroscopic data available for TG003?

A7: While the provided research papers don’t include detailed spectroscopic data, you can find this information from chemical suppliers or databases like PubChem and ChemSpider.

Q8: Is there information available on the material compatibility and stability of TG003?

A8: The provided research papers primarily focus on the biological activity and mechanism of TG003, and do not delve into its material compatibility and stability under various conditions. This information might be found in the supplementary data of the original publications or through chemical suppliers.

Q9: Does TG003 have any known catalytic properties?

A9: TG003 is primarily recognized as a kinase inhibitor and does not possess intrinsic catalytic properties. [, ] Its function relies on inhibiting the catalytic activity of its target enzymes, the CLKs. [, ]

Q10: Have computational methods been applied to study TG003?

A10: Yes, molecular docking studies have been used to investigate the binding mode of TG003 to the ATP-binding pocket of CLKs, providing insights into its selectivity and potency. [, , ] Additionally, research is ongoing to develop algorithms predicting target exons of splicing-manipulating compounds like TG003. [, ]

Q11: Is there information regarding the SHE regulations for TG003?

A11: The provided research papers do not directly address SHE regulations. As TG003 is primarily a research tool, information regarding its safety and handling should be obtained from the relevant safety data sheets provided by chemical suppliers.

Q12: What is the ADME profile of TG003?

A12: The provided research papers do not provide comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of TG003.

Q13: Has TG003 shown efficacy in cellular and animal models?

A13: Yes, TG003 has demonstrated biological activity in various in vitro and in vivo models.

    Q14: What is the toxicity profile of TG003?

    A14: While TG003 exhibits promising biological activity, its potential toxicity and long-term effects are not fully elucidated in the provided research papers. Preclinical studies are crucial to thoroughly assess its safety profile before clinical translation.

    Q15: What analytical methods are used to characterize and quantify TG003?

    A20: The provided research papers utilize standard molecular biology techniques like RT-PCR and Western blotting to assess the downstream effects of TG003 treatment, such as changes in gene expression and protein phosphorylation. [, , , , ]

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